4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
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Overview
Description
4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[55]undecan-5-one is a synthetic organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves a multi-step process:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure. Commonly, a nucleophilic substitution reaction is employed, where a nucleophile attacks an electrophilic center, leading to the formation of the spirocyclic ring.
Introduction of functional groups: The methoxyethyl and methyl groups are introduced through alkylation reactions. These reactions involve the substitution of a hydrogen atom with an alkyl group, facilitated by the use of alkyl halides and a base.
Final modifications: The final step involves the introduction of the carbonyl group at the 5-position of the spirocyclic ring. This is typically achieved through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include alkyl halides and bases for nucleophilic substitution, and electrophiles for electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, bases (e.g., sodium hydroxide), and electrophiles (e.g., acyl chlorides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique spirocyclic structure, which can interact with biological targets in novel ways.
Biology: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding pockets of proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares the spirocyclic core but differs in the position and type of functional groups.
4-(2-Hydroxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxyethyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-14-7-8-15(9-10-17-2)11(16)12(14)3-5-13-6-4-12/h13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYIXRUYSSIUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C12CCNCC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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